molecular formula C14H15Cl2NO3 B7480304 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester

Cat. No. B7480304
M. Wt: 316.2 g/mol
InChI Key: RAKRYRFFBNDGDI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester, also known as DCB-Lys(Me)-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a derivative of lysine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to bind to the lipid bilayer of bacterial cell membranes, causing membrane destabilization and cell death. In cancer cells, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to have anti-inflammatory effects. It has also been shown to modulate the immune response, making it a potential candidate for immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in lab experiments is its high purity and yield, which makes it easier to work with. However, one limitation of using 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research on 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH. One area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential antimicrobial agent for use in clinical settings. Another area of focus could be the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential cancer therapy. Additionally, research could focus on the development of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH as a potential immunotherapy agent. Overall, the potential applications of 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH in drug development make it an exciting area of research for the scientific community.

Synthesis Methods

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods for synthesizing this compound is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method has been used to produce 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH with high purity and yield.

Scientific Research Applications

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been studied for its potential applications in drug development. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester(Me)-OH has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 4-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-20-14(19)3-2-8-17-13(18)7-5-10-4-6-11(15)12(16)9-10/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKRYRFFBNDGDI-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC(=O)C=CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCNC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester

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